Linalool oxide

Description

Linalyl oxide has been reported in Camellia sinensis, Pulicaria arabica, and Carica papaya with data available.

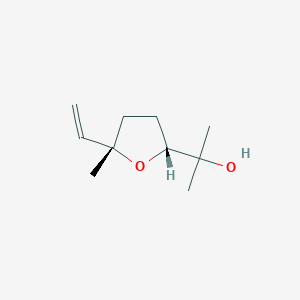

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

2-(5-ethenyl-5-methyloxolan-2-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-5-10(4)7-6-8(12-10)9(2,3)11/h5,8,11H,1,6-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHDDEIRQPDPMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(O1)C(C)(C)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863673 | |

| Record name | 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

193.00 to 194.00 °C. @ 760.00 mm Hg | |

| Record name | Linalyl oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035907 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60047-17-8 | |

| Record name | Linalool oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60047-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furanmethanol, 5-ethenyltetrahydro-alpha,alpha,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060047178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linalool oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tetrahydro-5-methyl-5-vinyl-2-furyl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Linalyl oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035907 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

128.30 °C. @ 0.00 mm Hg | |

| Record name | Linalyl oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035907 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Guide to the Stereochemistry of Furanoid and Pyranoid Linalool Oxides

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical intricacies of the furanoid and pyranoid isomers of linalool (B1675412) oxide. Linalool oxides are naturally occurring monoterpenes and significant components in the aroma profiles of many essential oils and teas.[1][2] Their stereochemistry plays a crucial role in their sensory properties and potential biological activities, making a thorough understanding essential for fields ranging from flavor and fragrance chemistry to pharmacology.

Introduction to Linalool Oxide Stereoisomers

Linalool oxides are derived from the oxidative cyclization of linalool. Depending on the site of intramolecular cyclization following the epoxidation of the linalool's trisubstituted double bond, either a five-membered tetrahydrofuran (B95107) ring (furanoid) or a six-membered tetrahydropyran (B127337) ring (pyranoid) is formed.[1]

Both the furanoid and pyranoid structures possess two chiral centers, leading to the existence of four possible stereoisomers for each ring type: two pairs of enantiomers which are diastereomers to each other (cis and trans). Consequently, there are a total of eight stereoisomeric forms of this compound.[1] The biosynthesis of these compounds is believed to proceed through the regioselective mono-epoxidation of the linalool double bond, followed by intramolecular cyclization.[1]

The initial enantiomeric composition of linalool, either (R)-(-)-linalool or (S)-(+)-linalool, dictates the stereochemistry of the resulting this compound isomers.[3]

Stereochemistry of Furanoid Linalool Oxides

The furanoid linalool oxides, systematically named as 5-ethenyltetrahydro-α,α,5-trimethyl-2-furanmethanol, exist as cis and trans diastereomers. Each of these diastereomers is a racemic mixture of two enantiomers.

-

(cis)-Furanoid this compound: The vinyl group and the hydroxypropyl group are on the same side of the furan (B31954) ring. The two enantiomers are (2R, 5S) and (2S, 5R).

-

(trans)-Furanoid this compound: The vinyl group and the hydroxypropyl group are on opposite sides of the ring. The two enantiomers are (2R, 5R) and (2S, 5S).

Stereochemistry of Pyranoid Linalool Oxides

Similarly, the pyranoid linalool oxides, systematically named as 6-ethenyltetrahydro-2,2,6-trimethyl-2H-pyran-3-ol, also exist as cis and trans diastereomers, each with a pair of enantiomers.[4]

-

(cis)-Pyranoid this compound: The vinyl group and the hydroxyl group are on the same side of the pyran ring. The enantiomers are (3R, 6R) and (3S, 6S).

-

(trans)-Pyranoid this compound: The vinyl group and the hydroxyl group are on opposite sides of the ring. The enantiomers are (3R, 6S) and (3S, 6R).[5]

Quantitative Data Summary

The stereoisomers of this compound can be characterized by their specific optical rotations and are often identified by their retention times in chiral gas chromatography.

| Stereoisomer | Systematic Name | Optical Rotation [α]²⁰D (c, solvent) |

| (+)-cis-Furanoid | (2R,5S)-5-ethenyltetrahydro-α,α,5-trimethyl-2-furanmethanol | +1.8 (c 2.1, CHCl₃)[1] |

| (+)-trans-Furanoid | (2S,5S)-5-ethenyltetrahydro-α,α,5-trimethyl-2-furanmethanol | +3.0 (c 2.4, CHCl₃)[1] |

| (-)-cis-Pyranoid | (3S,6S)-2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran-3-ol | -1.5 (c 2.3, CH₂Cl₂)[1] |

| (-)-trans-Pyranoid | (3R,6S)-2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran-3-ol | -6.3 (c 2.3, CH₂Cl₂)[1] |

| Corresponding Enantiomers | (Sign of rotation is opposite) | |

| (-)-cis-Furanoid | (2S,5R)-5-ethenyltetrahydro-α,α,5-trimethyl-2-furanmethanol | Value not explicitly found, expected to be -1.8 |

| (-)-trans-Furanoid | (2R,5R)-5-ethenyltetrahydro-α,α,5-trimethyl-2-furanmethanol | Value not explicitly found, expected to be -3.0 |

| (+)-cis-Pyranoid | (3R,6R)-2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran-3-ol | Value not explicitly found, expected to be +1.5 |

| (+)-trans-Pyranoid | (3S,6R)-2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran-3-ol | Value not explicitly found, expected to be +6.3 |

Note: The table presents data for isomers derived from (S)-linalool. The corresponding enantiomers with opposite optical rotation signs are derived from (R)-linalool.[1][3]

Experimental Protocols

The synthesis and separation of all eight stereoisomers of this compound is a complex process. A common laboratory-scale approach involves the epoxidation of an enantiomerically pure linalool followed by acid-catalyzed cyclization and subsequent chromatographic separation.[1]

A. Synthesis of this compound Isomer Mixture

-

Epoxidation: A solution of enantiomerically pure linalool (e.g., (R)-(-)-linalool) in a solvent like dichloromethane (B109758) (CH₂Cl₂) is cooled to 0 °C.[1]

-

Reagent Addition: m-Chloroperbenzoic acid (mCPBA) is added portion-wise to the stirred solution. The reaction is highly regioselective, targeting the trisubstituted double bond.[1]

-

Cyclization: The resulting epoxy-alcohol is unstable. Cyclization begins during the epoxidation and work-up. To ensure complete cyclization, a catalytic amount of p-toluenesulfonic acid (PTSA) can be added after the linalool is fully consumed.[1]

-

Work-up: The reaction mixture is washed with a sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield a crude mixture of furanoid and pyranoid isomers.[1] A typical crude mixture from (R)-linalool might consist of 81% furanoid isomers and 19% pyranoid isomers.[1]

B. Chromatographic Separation of Isomers

Direct chromatographic separation of all eight isomers is challenging due to similar retention factors.[1] A multi-step procedure involving chemical derivatization is often employed.[1][3]

-

Chemoselective Benzoylation: The crude mixture is dissolved in dry CH₂Cl₂ and pyridine, cooled to 0 °C, and benzoyl chloride is added. This selectively converts the less sterically hindered secondary hydroxyl groups of the pyranoid oxides into benzoate (B1203000) esters.[1]

-

Separation of Benzoates: The pyranoid benzoate esters can now be separated from the unreacted furanoid oxides by column chromatography.[1]

-

Derivatization of Furanoids: The recovered furanoid isomers are then converted into their acetate (B1210297) esters using acetic anhydride (B1165640) and sodium acetate. These diastereomeric acetates are separable by chromatography.[1]

-

Hydrolysis: The separated pyranoid benzoates are hydrolyzed (e.g., with NaOH/MeOH) to yield the pure cis- and trans-pyranoid isomers, which can then be separated by chromatography.[1] The separated furanoid acetates are reduced (e.g., with LiAlH₄) to give the pure cis- and trans-furanoid isomers.[1][6]

C. Analytical Characterization

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used for initial identification and purity assessment. A common setup uses an HP-5MS column with a temperature program (e.g., 60°C for 1 min, ramp to 150°C, then to 280°C).[1]

-

Chiral Gas Chromatography: Essential for separating enantiomers and determining enantiomeric excess (ee). Columns such as Astec® CHIRALDEX™ B-PM are used for pyranoid isomers.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the cis/trans diastereomeric structures. For example, for pyranoid trans-linalool oxide, key ¹H NMR signals appear at δ 5.97 (dd), 4.99 (d), and 1.25, 1.17, 1.16 (3x s, for methyl groups).[1] ¹³C NMR provides further structural confirmation.[1]

Significance in Research and Development

The distinct stereochemistry of linalool oxides has a profound impact on their organoleptic properties. For instance, (S)-linalool and its corresponding (2S)-linalool oxide isomers are often described as having sweet, floral notes, while the (R)-isomers have different, often more woody or herbaceous, aromas.[2] This stereochemical dependence is critical in the food, beverage, and fragrance industries.

In drug development, the specific stereoisomers of a chiral molecule can exhibit vastly different pharmacological activities and metabolic fates. While research into the specific biological activities of each this compound isomer is ongoing, their presence in medicinal plants suggests potential therapeutic relevance. Understanding and isolating pure stereoisomers is a prerequisite for accurately assessing their individual biological effects and for developing potential new therapeutic agents.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. trans-Linalool oxide (pyranoid) [webbook.nist.gov]

- 5. This compound pyranoid, trans-(+)- | C10H18O2 | CID 6428300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dynamics of linalool and its derivatives enantiomers in Camellia sinensis var. Assamica “Hainan dayezhong” - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biosynthetic Pathways of (R)-linalool and (S)-linalool to their Oxides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalool (B1675412), a naturally occurring monoterpene alcohol, is a key component in the fragrance and flavor industries and is also investigated for its potential pharmacological activities. It exists as two enantiomers, (R)-(-)-linalool and (S)-(+)-linalool, each with distinct olfactory properties. The biological activity and sensory perception of linalool are further diversified through its oxidation into various derivatives, including the cyclic furanoid and pyranoid linalool oxides. This technical guide provides a comprehensive overview of the biosynthetic pathways leading from (R)- and (S)-linalool to their respective oxides, with a focus on the enzymatic processes, experimental methodologies for their study, and a summary of the available quantitative data.

Biosynthetic Pathways

The conversion of linalool to its oxides is primarily mediated by cytochrome P450 monooxygenases (CYPs), a large and diverse family of enzymes.[1][2][3] In plants, particularly in Arabidopsis thaliana, several CYPs from the CYP76 family have been identified as key players in linalool metabolism.[1][2][3] These enzymes are typically located in the endoplasmic reticulum and act on linalool synthesized in the plastids.[4]

The oxidation of linalool can proceed through two main routes:

-

Allylic Hydroxylation: This involves the hydroxylation of the C8 methyl group of linalool to form 8-hydroxylinalool. This is a common step in the metabolism of both (R)- and (S)-linalool.[1][2]

-

Epoxidation: This pathway involves the epoxidation of the 6,7-double bond of linalool to form 6,7-epoxy-linalool. This epoxide is an unstable intermediate that can undergo intramolecular cyclization to form the more stable furanoid and pyranoid linalool oxides.[1]

Stereoselectivity of Cytochrome P450 Enzymes

A crucial aspect of linalool metabolism is the stereoselectivity of the involved CYPs. Different enzymes can exhibit preferences for either (R)- or (S)-linalool, leading to the production of different enantiomeric ratios of the linalool oxides. For instance, in Arabidopsis thaliana, both (R)- and (S)-linalool are metabolized by CYP71B31 and CYP76C3 to form a range of hydroxylated and epoxidized products.[3] CYP76C1 has been identified as a major linalool-metabolizing oxygenase in Arabidopsis flowers, efficiently converting both linalool enantiomers.[1][2]

dot

Caption: General biosynthetic pathways of (R)- and (S)-linalool to oxides.

Data Presentation

Quantitative data on the enzymatic conversion of (R)- and (S)-linalool to their oxides is crucial for understanding the efficiency and selectivity of the biosynthetic pathways. However, specific Michaelis-Menten constants (Km) and catalytic efficiencies (kcat) for the cytochrome P450 enzymes involved in linalool oxidation are not consistently reported across the literature. The following table summarizes the available qualitative and semi-quantitative data on the activity of key enzymes.

| Enzyme | Substrate(s) | Major Products | Organism | Notes |

| CYP76C1 | (R)- and (S)-linalool | 8-hydroxylinalool, 8-oxo-linalool, 8-carboxy-linalool, Lilac aldehydes and alcohols | Arabidopsis thaliana | A multifunctional enzyme that catalyzes a cascade of oxidation reactions. Efficiently converts both linalool enantiomers.[1][2] |

| CYP71B31 | (R)- and (S)-linalool | Hydroxylated and epoxidized products | Arabidopsis thaliana | Metabolizes both enantiomers to a range of products.[3] |

| CYP76C3 | (R)- and (S)-linalool | Hydroxylated and epoxidized products | Arabidopsis thaliana | Metabolizes both enantiomers to a range of products.[3] |

Experimental Protocols

The study of linalool biosynthetic pathways to their oxides involves a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression of Cytochrome P450 Enzymes in Yeast (Saccharomyces cerevisiae)

This technique is essential for producing and characterizing individual CYP enzymes in a controlled environment, free from the complex metabolic background of the native organism.

dot

Caption: Workflow for heterologous expression of CYPs in yeast.

Protocol:

-

cDNA Cloning: The full-length coding sequence of the target CYP is amplified from plant cDNA and cloned into a yeast expression vector, such as pYES-DEST52, which typically contains a galactose-inducible promoter (e.g., GAL1).

-

Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol method.

-

Culture and Induction: Transformed yeast are grown in a selective medium lacking uracil (B121893) to maintain the plasmid. For protein expression, the culture is transferred to a medium containing galactose to induce the GAL1 promoter.

-

Microsome Preparation: Yeast cells are harvested, and microsomes containing the expressed CYP are prepared by differential centrifugation.

-

Enzyme Assays: The activity of the recombinant CYP is assayed by incubating the microsomes with (R)- or (S)-linalool in the presence of NADPH.

-

Product Analysis: The reaction products are extracted and analyzed by GC-MS or UPLC-MS/MS to identify and quantify the linalool oxides.

Analysis of Linalool and its Oxides by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like linalool and its oxides.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or similar.

-

Mass Spectrometer: Agilent 5975C or similar.

-

Column: A chiral column (e.g., Astec® CHIRALDEX™ B-PM) is required for separating the enantiomers of linalool and its oxides. For general separation, a non-polar column like HP-5ms can be used.[5]

-

Injector Temperature: 250 °C

-

Oven Temperature Program (Chiral Separation of Linalool Oxides):

-

Initial temperature: 40 °C, hold for 3 minutes.

-

Ramp to 180 °C at 2 °C/min.

-

Hold at 180 °C for 30 minutes.[5]

-

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[5]

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 30-300.

Quantitative Analysis of Linalool Derivatives by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a highly sensitive and selective method for quantifying non-volatile or thermolabile linalool derivatives, such as glycosylated or carboxylated forms.

Instrumentation and Conditions:

-

UPLC System: Waters Acquity or similar.

-

Mass Spectrometer: Waters Xevo TQ-S or similar triple quadrupole mass spectrometer.

-

Column: Waters UPLC BEH C18, 50 mm × 2.1 mm, 1.8 µm.

-

Mobile Phase:

-

A: Water with 0.1% Formic Acid

-

B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient Elution:

-

0–1.6 min, 60% to 78% B

-

1.6–2.0 min, 78% to 100% B

-

-

Flow Rate: 0.37 mL/min

-

Ionization Mode: Electrospray Ionization (ESI) Positive

-

Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each analyte.

Conclusion

The biosynthesis of linalool oxides from (R)- and (S)-linalool is a complex process mediated by stereoselective cytochrome P450 monooxygenases. This guide has provided an overview of the key enzymatic pathways, a summary of the available data on enzyme activity, and detailed experimental protocols for the investigation of these pathways. Further research is needed to fully elucidate the kinetic parameters of all involved enzymes and to understand the intricate regulation of these pathways in different biological systems. The methodologies and information presented herein serve as a valuable resource for researchers in the fields of natural product chemistry, enzyme engineering, and drug development.

References

- 1. CYP76C1 (Cytochrome P450)-Mediated Linalool Metabolism and the Formation of Volatile and Soluble Linalool Oxides in Arabidopsis Flowers: A Strategy for Defense against Floral Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. CYP76C1 (Cytochrome P450)-Mediated Linalool Metabolism and the Formation of Volatile and Soluble Linalool Oxides in Arabidopsis Flowers: A Strategy for Defense against Floral Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Presence of Linalool Oxide Isomers in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalool (B1675412) oxides, a group of naturally occurring monoterpenoid ethers, are significant contributors to the aromatic profiles of numerous essential oils. These compounds exist as four main isomers: (±)-cis- and (±)-trans-furanoid, and (±)-cis- and (±)-trans-pyranoid linalool oxides. Their presence and relative concentrations can vary significantly between different essential oils, influencing their characteristic scent and potential biological activities. This technical guide provides an in-depth exploration of the natural occurrence of linalool oxide isomers in various essential oils, detailing the analytical methodologies for their quantification and elucidating their biosynthetic origins.

Natural Occurrence and Quantitative Data

The distribution and concentration of this compound isomers are highly dependent on the plant species, geographical origin, and processing methods of the essential oil. The following table summarizes the quantitative data for these isomers in a selection of commercially important essential oils, as determined by gas chromatography-mass spectrometry (GC-MS).

| Essential Oil | Botanical Name | cis-Furanoid this compound (%) | trans-Furanoid this compound (%) | cis-Pyranoid this compound (%) | trans-Pyranoid this compound (%) | Reference |

| Peppermint | Mentha piperita | 0.03 | - | - | - | [1] |

| Lavender (antique, 1945) | Lavandula angustifolia | - | - | 0.04 | 0.04 | |

| Clary Sage | Salvia sclarea | trace | trace | - | - | |

| Eucalyptus | Eucalyptus globulus | 0.01 | - | - | - | [2] |

| Lemon Petitgrain | Citrus limon | trace | - | - | - | [3] |

| Bitter Orange (Peel) | Citrus aurantium | 8.1 | - | - | - | [4] |

Note: "-" indicates that the isomer was not detected or not reported in the cited study. "trace" indicates that the compound was detected but at a concentration too low to be accurately quantified.

Biosynthesis of this compound Isomers

The formation of this compound isomers in plants is an enzymatic process originating from the monoterpene alcohol, linalool. The biosynthesis is primarily mediated by cytochrome P450 enzymes, which catalyze the epoxidation of the 6,7-double bond of linalool to form 6,7-epoxy-linalool. This unstable intermediate then undergoes a spontaneous intramolecular cyclization, yielding the various furanoid and pyranoid isomers.

The regioselectivity of the cyclization reaction determines whether a five-membered furanoid ring or a six-membered pyranoid ring is formed. The stereochemistry of the final products is influenced by the initial chirality of the linalool precursor and the stereoselectivity of the enzymatic epoxidation and subsequent cyclization.

Experimental Protocols

Extraction of Essential Oils

The extraction of essential oils from plant material is a critical first step that can influence the final composition. Hydrodistillation is a commonly employed method.

Protocol: Hydrodistillation

-

Plant Material Preparation: Fresh or dried plant material is loaded into a distillation flask.

-

Distillation: Water is added to the flask, and the mixture is heated to boiling. The steam, carrying the volatile essential oil components, rises and passes into a condenser.

-

Condensation: The steam is cooled in the condenser, returning to a liquid state.

-

Separation: The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel. Due to their immiscibility, the essential oil can be easily separated from the aqueous layer.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) and stored in a sealed, dark glass vial at low temperature to prevent degradation.

Quantification of this compound Isomers by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the separation, identification, and quantification of volatile compounds in essential oils. The use of chiral columns is essential for the separation of the different stereoisomers of this compound.

Protocol: Chiral GC-MS Analysis

-

Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration. Add a known amount of an internal standard (e.g., linalool-d6 (B12369189) or a compound not present in the sample) for accurate quantification.

-

GC-MS System:

-

Gas Chromatograph: Equipped with a chiral capillary column (e.g., a cyclodextrin-based column like Lipodex E or Rt-βDEXsm).

-

Injector: Split/splitless injector.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A programmed temperature ramp is used to achieve optimal separation of the isomers. A typical program might start at a low temperature (e.g., 40-60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 180-220°C).

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

-

Data Acquisition: Acquire data in full scan mode to identify the compounds based on their mass spectra and retention times. For quantification, selected ion monitoring (SIM) mode can be used for increased sensitivity and specificity.

-

Identification: Identify the this compound isomers by comparing their mass spectra and retention indices with those of authentic reference standards and with data from mass spectral libraries.

-

Quantification: Calculate the concentration of each isomer by comparing its peak area to that of the internal standard, using a calibration curve generated from a series of standards of known concentrations.

Conclusion

The natural occurrence of this compound isomers is a fascinating aspect of essential oil chemistry, with implications for their aroma, quality, and potential applications. The quantitative analysis of these isomers requires sophisticated analytical techniques, primarily chiral GC-MS, to achieve accurate separation and identification. Understanding their biosynthetic pathways provides valuable insights into the complex metabolic processes within aromatic plants. This guide serves as a foundational resource for researchers and professionals seeking to explore the intricate world of linalool oxides in essential oils.

References

The Biological Activity of Cis- and Trans-Linalool Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalool (B1675412), a naturally occurring terpene alcohol, is a well-documented bioactive compound with a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects.[1][2] Its oxidation products, cis- and trans-linalool oxide (furanoid), are also found in various essential oils and are known to contribute to their aromatic profiles. While the biological activities of linalool have been extensively studied, the specific contributions and potencies of its cis- and trans-oxide isomers are less well-defined. This technical guide provides a comprehensive overview of the current state of knowledge on the biological activities of cis- and trans-linalool oxide, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

Quantitative Data on Biological Activities

The available quantitative data on the biological activities of cis- and trans-linalool oxide are limited. However, studies on their racemate mixtures and individual enantiomers, as well as comparative data for the parent compound linalool, provide valuable insights.

Antimicrobial Activity

A study on the enantiopure forms of linalool and its furanoid oxides has demonstrated the antifungal potential of linalool oxides. The racemic mixture of trans- and cis-linalool oxide exhibited potent activity against several fungal strains, although this activity was observed to decrease when the pure enantiomers were isolated.[3][4]

Table 1: Antifungal Activity of Linalool Oxides

| Compound | Target Organism | Activity | Quantitative Data (MIC) |

| Racemic trans- and cis-linalool oxide | Penicillium citrinum | Potent | Not Provided in Abstract[3][4] |

| Rhizopus oryzae | Potent | Not Provided in Abstract[3][4] | |

| Chaetomium globosum | Potent | Not Provided in Abstract[3][4] | |

| Isolated pure enantiomers | Penicillium citrinum, Rhizopus oryzae, Chaetomium globosum | Decreased activity compared to racemate | Not Provided in Abstract[3][4] |

For comparison, the minimum inhibitory concentrations (MICs) for linalool against various microorganisms have been reported.

Table 2: Antimicrobial Activity of Linalool

| Target Organism | MIC | Reference |

| Staphylococcus aureus | 1.25 mg/mL | [5] |

| Streptococcus pyogenes | 1.25 mg/mL | [5] |

| Bacillus subtilis | 1.25 mg/mL | [5] |

| Escherichia coli | 0.63 mg/mL | [5] |

| Salmonella typhimurium | 1.25 mg/mL | [5] |

| Pseudomonas aeruginosa | 0.63 mg/mL | [5] |

| Proteus mirabilis | 1.25 mg/mL | [5] |

Antitermitic Activity

The same study that investigated the antifungal properties of linalool oxides also reported on their antitermitic activity against the termite species Reticulitermes speratus. The (2R,5R)-trans-linalool oxide isomer was identified as the most potent among the tested compounds.[3][4]

Table 3: Antitermitic Activity of Linalool Oxides

| Compound | Target Organism | Activity | Quantitative Data (LC50) |

| (2R,5R)-trans-linalool oxide | Reticulitermes speratus | Strongest termiticidal activity | Not Provided in Abstract[3][4] |

Cytotoxic Activity

Currently, there is a lack of specific IC50 values for the cytotoxic activity of isolated cis- and trans-linalool oxide against mammalian cell lines in the public domain. However, extensive research has been conducted on the cytotoxic effects of linalool.

Table 4: Cytotoxic Activity of Linalool against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| T-47D | Breast | 224 | [6][7] |

| SW620 | Colorectal | 222 | [6][7] |

| HepG2 | Liver | 290 | [6][7] |

Anti-inflammatory and Antioxidant Activities

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the biological activities of cis- and trans-linalool oxide.

Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of cis- and trans-linalool oxide against pathogenic fungi.

General Methodology (Broth Microdilution Method):

-

Inoculum Preparation: Fungal strains are cultured on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation. Spores are then harvested and suspended in a sterile saline solution containing a surfactant (e.g., Tween 80) to create a homogenous suspension. The suspension is adjusted to a specific concentration (e.g., 10^4 to 10^5 CFU/mL).

-

Preparation of Test Compounds: Stock solutions of cis- and trans-linalool oxide are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). Serial two-fold dilutions are then made in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

-

Incubation: An equal volume of the fungal inoculum is added to each well of the microtiter plate. The plate is then incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 48-72 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Antifungal Susceptibility Testing Workflow

Antitermitic Activity Assay

Objective: To evaluate the termiticidal activity of cis- and trans-linalool oxide against Reticulitermes speratus.

General Methodology (No-Choice Bioassay):

-

Termite Collection and Acclimation: Termites are collected from an active field colony and are acclimated to laboratory conditions for a set period.

-

Preparation of Test Substrate: A substrate, such as filter paper or a small wood block, is treated with a specific concentration of the test compound (cis- or trans-linalool oxide) dissolved in a suitable solvent. The solvent is allowed to evaporate completely.

-

Exposure: A predetermined number of termites are placed in a container (e.g., a Petri dish) with the treated substrate.

-

Observation: Mortality is recorded at regular intervals over a specified period (e.g., 24, 48, 72 hours).

-

Data Analysis: The lethal concentration required to kill 50% of the termite population (LC50) is calculated using probit analysis.

Antitermitic Activity Assay Workflow

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of cis- and trans-linalool oxide on mammalian cell lines.

General Methodology:

-

Cell Culture: Mammalian cells (e.g., cancer cell lines or normal cell lines) are cultured in a suitable medium and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (cis- and trans-linalool oxide).

-

Incubation: The plates are incubated for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the half-maximal inhibitory concentration (IC50) is calculated.

MTT Cytotoxicity Assay Workflow

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for cis- and trans-linalool oxide have not been elucidated, the mechanisms of action of linalool provide a potential framework for understanding how its oxide derivatives might exert their biological effects.

Potential Anti-inflammatory Signaling Pathway (based on Linalool)

Linalool has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This is potentially achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[9] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation.

Potential Anti-inflammatory Signaling Pathway

Potential Apoptotic Pathway in Cancer Cells (based on Linalool)

Linalool has been demonstrated to induce apoptosis in various cancer cell lines.[6][7] This process is often mediated by the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger programmed cell death.

Potential Apoptotic Pathway in Cancer Cells

Conclusion

Cis- and trans-linalool oxide are intriguing compounds with demonstrated biological activities, particularly in the realms of antifungal and antitermitic actions. However, there is a significant need for further research to quantify these effects and to explore their potential anti-inflammatory, antioxidant, and cytotoxic properties in more detail. The established biological activities of the parent compound, linalool, provide a strong rationale for the continued investigation of its oxide derivatives as potential leads for the development of new therapeutic agents. Future studies should focus on isolating the pure enantiomers of cis- and trans-linalool oxide and conducting comprehensive in vitro and in vivo evaluations to elucidate their specific mechanisms of action and to establish a clear structure-activity relationship. This will be crucial for unlocking their full therapeutic potential.

References

- 1. Linalool Inhibits LPS-Induced Inflammation in BV2 Microglia Cells by Activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Linalool’s Multifaceted Antimicrobial Potential: Unveiling its Antimicrobial Efficacy and Immunomodulatory Role Against Saprolegnia parasitica [elifesciences.org]

- 5. Linalool combats Saprolegnia parasitica infections through direct killing of microbes and modulation of host immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of Various Mentha sp. Extracts on the Growth of Trichoderma viride and Chaetomium globusom on Agar Medium and Pine Wood | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Anti-inflammatory effects of linalool in RAW 264.7 macrophages and lipopolysaccharide-induced lung injury model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Furanoid Linalool Oxide

This technical guide provides a comprehensive overview of the core physicochemical properties of furanoid linalool (B1675412) oxide, catering to researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of this compound.

Furanoid linalool oxide is a naturally occurring monoterpenoid found in various essential oils, contributing to the floral and woody aromas of many plants. It exists as two main stereoisomers: cis-furanoid this compound and trans-furanoid this compound. These isomers exhibit distinct sensory properties and may have different biological activities.

Physicochemical Properties

The following table summarizes the key physicochemical properties of furanoid this compound, with specific data for its cis and trans isomers where available.

| Property | Value | Isomer |

| Molecular Formula | C₁₀H₁₈O₂[1][2][3][4][5] | Both |

| Molecular Weight | 170.25 g/mol [6][7] | Both |

| Boiling Point | 188-192 °C at 760 mmHg[8] | cis |

| 201-202 °C at 760 mmHg[6] | trans | |

| 193-194 °C at 760 mmHg[7] | Not specified | |

| Density | 0.9430 to 0.9470 g/cm³ at 20 °C[9] | Not specified |

| Specific Gravity | 0.9431 to 0.9442 at 15 °C[9] | Not specified |

| Refractive Index | 1.4510 to 1.4540 at 20 °C[9] | Not specified |

| Flash Point | 72.78 °C (163.00 °F)[9] | Not specified |

| 60.56 °C (141.00 °F)[10] | trans | |

| Vapor Pressure | 0.021 mmHg at 25 °C (estimated)[10] | trans |

| LogP (Octanol/Water Partition Coefficient) | 2.43[7] | Not specified |

| Kovats Retention Index (Standard Non-Polar Column) | 1058, 1063, 1076[8] | cis |

| 1057, 1060, 1067, 1073, 1074, 1076, 1081, 1085, 1086, 1087, 1088, 1092, 1094, 1099[11] | trans |

Spectral Data

Mass spectrometry is a key analytical technique for the identification of furanoid this compound. The following table presents the major mass spectral peaks.

| Isomer | Major Mass Spectral Peaks (m/z) and Relative Intensities |

| cis | 59 (99.99), 94 (64.20), 43 (59.80), 111 (50.50), 68 (44.70)[7] |

| trans | 59 (99.99), 43 (48.74), 94 (41.15), 68 (31.30), 111 (31.22)[6] |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

This protocol outlines a general procedure for the analysis of furanoid this compound isomers.

-

Sample Preparation: Essential oils or solvent extracts containing linalool oxides are diluted in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration for GC-MS analysis.

-

Gas Chromatography:

-

Injector: Split/splitless injector, typically operated at 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5, HP-5MS) or a polar column (e.g., CP-WAX, VF-Wax MS) is used for the separation of isomers.[12][13] A common column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A temperature gradient is employed to separate the compounds. A typical program starts at a low temperature (e.g., 60 °C), holds for a few minutes, and then ramps up to a final temperature (e.g., 240 °C) at a rate of 3-5 °C/min.[11]

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) ionization is commonly used at 70 eV.[12]

-

Mass Analyzer: A quadrupole or ion trap mass analyzer scans a mass range of m/z 40-400.

-

Identification: The identification of cis- and trans-furanoid this compound is based on their retention times and comparison of their mass spectra with reference spectra from libraries such as NIST.[14]

-

Synthesis of Furanoid this compound Isomers

A laboratory-scale synthesis for all eight stereoisomers of this compound has been described, which can be adapted for the specific synthesis of the furanoid forms.[15] The general steps are as follows:

-

Epoxidation of Linalool: The starting material, either (R)- or (S)-linalool, is subjected to epoxidation using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) in a solvent such as dichloromethane (B109758) at 0 °C.[15] This step is followed by acid-catalyzed cyclization to yield a mixture of furanoid and pyranoid oxides.[15]

-

Acetylation of Furanoid Isomers: The resulting mixture is treated with acetic anhydride (B1165640) and sodium acetate (B1210297) under reflux conditions.[15] This selectively acetylates the hydroxyl groups of the furanoid isomers.

-

Chromatographic Separation: The acetylated cis- and trans-furanoid linalool oxides are then separated by column chromatography.[15]

-

Hydrolysis: The separated acetate esters are hydrolyzed back to the corresponding alcohols (cis- and trans-furanoid linalool oxides) using a reducing agent like lithium aluminum hydride (LiAlH₄) in dry ether.[15]

Signaling Pathways

Based on the conducted literature search, there is limited information available regarding specific signaling pathways in which furanoid this compound is directly involved. Its biological activities are often associated with its role as a volatile organic compound in plant-insect interactions and its antimicrobial properties. Further research is required to elucidate its specific molecular targets and signaling cascades in mammalian systems.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships.

References

- 1. This compound-I (furanoid) [webbook.nist.gov]

- 2. cis-Linalool oxde, furanoid [webbook.nist.gov]

- 3. trans-Linalool oxide (furanoid) [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. 2-Furanmethanol, 5-ethenyltetrahydro-alpha,alpha,5-trimethyl-, trans- | C10H18O2 | CID 6432254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Linalool, oxide | C10H18O2 | CID 22310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, cis- | C10H18O2 | CID 6428573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound (furanoid), 60047-17-8 [thegoodscentscompany.com]

- 10. (E)-linalool oxide (furanoid), 34995-77-2 [thegoodscentscompany.com]

- 11. trans-Linalool oxide (furanoid) [webbook.nist.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. (E)-Furan this compound [webbook.nist.gov]

- 14. trans-Linalool oxide (furanoid) [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Olfactory Properties of Linalool Oxide Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalool (B1675412) oxide, a naturally occurring monoterpenoid derived from the oxidation of linalool, is a significant contributor to the aroma profile of numerous essential oils, fruits, and teas. It exists as two main structural isomers: a five-membered ring furanoid form and a six-membered ring pyranoid form. Each of these isomers can exist as cis and trans diastereomers, and each of these possesses a chiral center, leading to a variety of enantiomers with distinct olfactory properties. Understanding the specific scent characteristics of each enantiomer is crucial for applications in the flavor, fragrance, and pharmaceutical industries, where chirality can dramatically impact biological activity and sensory perception. This guide provides an in-depth overview of the olfactory properties of linalool oxide enantiomers, supported by experimental methodologies and a discussion of the underlying sensory mechanisms.

Olfactory Properties of this compound Enantiomers

The olfactory perception of this compound enantiomers is a clear demonstration of the stereo-specificity of human olfactory receptors. While quantitative odor threshold data for the individual enantiomers of this compound are not extensively available in publicly accessible literature, qualitative descriptions from gas chromatography-olfactometry (GC-O) studies and sensory panel evaluations have provided valuable insights into their distinct aroma profiles.

Furanoid this compound Enantiomers

The furanoid form of this compound is often described as having a floral and woody character. While specific descriptions for each enantiomer are less commonly reported than for the pyranoid form, it is understood that the different stereoisomers contribute unique nuances to the overall scent profile.

Pyranoid this compound Enantiomers

The pyranoid isomers of this compound have been more extensively characterized in terms of their distinct olfactory properties. The cis and trans forms, along with their respective enantiomers, exhibit a range of scents from earthy to sweet and floral. A recent study on the dynamics of linalool and its derivatives in tea provided some specific odor descriptions for what they designated as "this compound C" enantiomers, which correspond to the trans-pyranoid form.[1]

Table 1: Olfactory Descriptors of this compound Enantiomers

| Isomer | Enantiomer | Olfactory Descriptors |

| Furanoid | Not specified | Floral, woody[2] |

| Pyranoid (cis) | (3R,6R) | Earthy |

| (3S,6S) | Sweet, floral, creamy | |

| Pyranoid (trans) | (2R, 5S) | Earthy[1] |

| (2S, 5R) | Sweet, floral, creamy[1] |

Note: The nomenclature for the pyranoid enantiomers can vary in the literature. The descriptors for the cis-pyranoid enantiomers are based on established fragrance resources, while the trans-pyranoid descriptors are from a recent study on tea aroma.[1]

Experimental Protocols

The evaluation of the distinct olfactory properties of this compound enantiomers requires a multi-step experimental approach, from the synthesis and separation of the pure enantiomers to their sensory analysis by trained panelists and instrumental techniques.

Synthesis and Chiral Separation of this compound Enantiomers

The first critical step is to obtain the individual enantiomers in high purity. This is typically achieved through asymmetric synthesis or by chiral separation of a racemic mixture.

Methodology: Chiral Gas Chromatography (GC)

-

Objective: To separate and isolate the individual enantiomers of furanoid and pyranoid this compound.

-

Instrumentation: A gas chromatograph equipped with a chiral capillary column. Commonly used stationary phases for chiral separations include derivatized cyclodextrins.

-

Sample Preparation: A solution of the racemic this compound mixture in a suitable solvent (e.g., dichloromethane) is prepared.

-

GC Conditions (General):

-

Injector: Split/splitless injector.

-

Carrier Gas: Helium or hydrogen.

-

Oven Temperature Program: A temperature gradient is employed to achieve optimal separation. For example, starting at a lower temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 230°C).

-

-

Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification.

Sensory Analysis

Once the pure enantiomers are obtained, their olfactory properties can be assessed using instrumental and human sensory evaluation techniques.

Methodology: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of GC with the sensitivity of the human nose as a detector.

-

Objective: To determine the odor quality and intensity of the individual this compound enantiomers as they elute from the GC column.

-

Instrumentation: A GC system with its effluent split between a conventional detector (e.g., MS or FID) and a sniffing port.

-

Procedure:

-

A diluted sample of the pure enantiomer is injected into the GC.

-

A trained sensory panelist sniffs the effluent at the sniffing port.

-

The panelist records the retention time, provides a qualitative description of the odor, and rates its intensity for each detected scent.

-

The olfactometry data is then correlated with the peaks from the chemical detector to confirm the identity of the odor-active compound.

-

Methodology: Sensory Panel Evaluation

A trained sensory panel can provide detailed descriptive analysis of the aroma of the isolated enantiomers.

-

Objective: To obtain a comprehensive and quantitative description of the olfactory profile of each this compound enantiomer.

-

Panelist Selection and Training: Panelists are screened for their olfactory acuity and trained to recognize and scale the intensity of a wide range of aroma descriptors relevant to floral, woody, earthy, and sweet scents.

-

Sample Presentation: The pure enantiomers are presented to the panelists in a controlled manner, typically diluted in an odorless solvent and presented on smelling strips or in olfactometers.

-

Descriptive Analysis:

-

Attribute Generation: The panel collectively develops a lexicon of terms to describe the aromas of the samples.

-

Intensity Rating: Each panelist individually rates the intensity of each attribute on a structured scale (e.g., a 0-10 numerical scale or a line scale).

-

Data Analysis: The data from all panelists are collected and statistically analyzed to generate an average sensory profile for each enantiomer.

-

References

Biosynthesis of Linalool Oxides from Linalool Epoxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalool (B1675412), a naturally occurring acyclic monoterpene alcohol, is a prominent volatile compound found in the essential oils of numerous aromatic plants. Beyond its use in fragrances and flavors, linalool and its oxidized derivatives, linalool oxides, have garnered significant interest in the pharmaceutical and biotechnological sectors due to their potential therapeutic properties. The biosynthesis of linalool oxides primarily proceeds through the epoxidation of linalool, a reaction catalyzed by specific enzymes, predominantly from the cytochrome P450 superfamily. This technical guide provides an in-depth overview of the core principles of linalool oxide biosynthesis, detailing the enzymatic players, reaction mechanisms, experimental protocols for analysis, and quantitative data from key studies.

Core Biosynthetic Pathway: From Linalool to Linalool Oxides

The enzymatic conversion of linalool to linalool oxides is a multi-step process initiated by the epoxidation of the 6,7-double bond of the linalool molecule. This reaction is primarily mediated by cytochrome P450 monooxygenases (CYPs), a diverse family of heme-thiolate proteins. The initial product is an unstable intermediate, 6,7-epoxy-linalool. This epoxide rapidly undergoes intramolecular cyclization, leading to the formation of the more stable furanoid and pyranoid forms of this compound. Some enzymatic systems can also hydroxylate linalool at the C8 position to produce 8-hydroxylinalool, which can be further metabolized.

The general biosynthetic scheme is as follows:

Key Enzymes in Linalool Epoxidation and Hydroxylation

Several enzymes, primarily from the cytochrome P450 superfamily, have been identified to catalyze the oxidation of linalool. These enzymes exhibit varying degrees of substrate specificity and product regioselectivity.

Human Cytochrome P450s:

-

CYP2D6: This enzyme is involved in the metabolism of a wide range of xenobiotics and has been shown to catalyze the epoxidation of linalool to form the precursor of furanoid and pyranoid linalool oxides.[1][2]

-

CYP2C19: While also participating in linalool metabolism, CYP2C19 primarily catalyzes the allylic hydroxylation of linalool to form 8-hydroxylinalool.[1][2]

Bacterial Cytochrome P450s:

-

P450 BM3 from Bacillus megaterium and its mutants: Wild-type P450 BM3 shows low activity towards linalool. However, laboratory-evolved mutants, such as A2 (Asp251Gly/Gln307His), exhibit significantly enhanced and specific epoxidation activity, leading to the formation of linalool oxides.[3][4] This highlights the potential for protein engineering to develop efficient biocatalysts for terpenoid functionalization.[3]

Plant Cytochrome P450s:

-

CYP76C1 from Arabidopsis thaliana: This multifunctional enzyme is a major player in linalool metabolism in Arabidopsis flowers. It catalyzes a cascade of oxidation reactions, starting with the formation of 8-hydroxylinalool, which is then further oxidized to 8-oxo-linalool and subsequently to 8-carboxy-linalool.[5][6]

Quantitative Data on Linalool Epoxidation

The efficiency of linalool conversion and the distribution of its oxidized products are dependent on the specific enzyme and reaction conditions. The following tables summarize key quantitative data from published studies.

| Enzyme | Substrate | Main Products | Conversion (%) | Reference(s) |

| P450 BM3 WT | Linalool | Furanoid and Pyranoid Linalool Oxides | 3 | [4] |

| P450 BM3 Mutant A2 | Linalool | Furanoid and Pyranoid Linalool Oxides | Not specified | [3][4] |

| Human CYP2D6 | Linalool | Furanoid and Pyranoid Linalool Oxides | Not specified | [1][2] |

| Human CYP2C19 | Linalool | 8-Hydroxylinalool | Not specified | [1][2] |

| Corynespora cassiicola | Linalool | Furanoid and Pyranoid Linalool Oxides, 8-Hydroxylinalool | ~100 | [7] |

Table 1: Enzyme-catalyzed conversion of linalool to linalool oxides and other derivatives.

| Enzyme/Organism | Furanoid:Pyranoid Oxide Ratio | Reference(s) |

| Chemical Synthesis (peracetic acid) | 82:18 | [8] |

Table 2: Product distribution of this compound isomers. Note: Data for enzymatic reactions is often qualitative.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference(s) |

| Plectranthus amboinicus Linalool/Nerolidol Synthase | GPP | 16.72 ± 1.32 | Not specified | 9.57 x 10⁻³ | [9] |

| Plectranthus amboinicus Linalool/Nerolidol Synthase | FPP | Not specified | Not specified | Not specified | [9] |

| Linalool-8-monooxygenase | Linalool | 3.5 | Not specified | Not specified | [10] |

Table 3: Kinetic parameters of enzymes involved in linalool metabolism. Note: GPP (geranyl pyrophosphate) and FPP (farnesyl pyrophosphate) are precursors in the biosynthesis of linalool.

Experimental Protocols

In Vitro Linalool Epoxidation Assay using P450 BM3 Mutants

This protocol is adapted from a study on the epoxidation activity of P450 BM3 mutants.[4]

1. Reaction Mixture Preparation:

-

Prepare a reaction mixture containing:

-

Purified P450 BM3 enzyme (WT or mutant A2): 10 µM

-

NADPH: 10 mM

-

Linalool: 1–10 mM

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

2. Incubation:

-

Incubate the reaction mixture for 5 hours at 30 °C with shaking.

3. Reaction Quenching and Product Extraction:

-

Stop the reaction by adding an equal volume of methyl tert-butyl ether (MTBE).

-

Vortex vigorously and centrifuge for 3 minutes at 12,000 rpm to separate the phases.

-

Carefully collect the organic (upper) phase.

4. Sample Preparation for Analysis:

-

Dry the collected organic phase over anhydrous MgSO₄.

-

Evaporate the solvent and redissolve the product residue in 20 µL of MTBE.

5. Product Analysis by GC-FID:

-

Analyze the sample using a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

-

Column: Agilent HP-5 capillary column (30 m, 0.320 mm, 0.25 µm).

-

Carrier Gas: Helium at a flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 10°C/min.

-

Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.

-

-

Injector Temperature: 250°C.

-

Detector Temperature: 280°C.

Heterologous Expression and Purification of Human Cytochrome P450s in E. coli

This is a generalized protocol for obtaining recombinant human CYP enzymes for in vitro studies.[1]

1. Expression Vector Construction:

-

Modify the N-terminus of the human CYP cDNA to optimize expression in a bacterial system.

-

Clone the modified CYP gene into a suitable E. coli expression vector (e.g., pCW).

2. E. coli Transformation and Culture:

-

Transform a suitable E. coli strain (e.g., DH5α) with the expression vector.

-

Grow the transformed cells in a rich medium (e.g., Terrific Broth) supplemented with antibiotics.

3. Protein Expression Induction:

-

Induce protein expression by adding an inducer such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Continue to culture the cells at a lower temperature (e.g., 30°C) for an extended period (e.g., 68-72 hours) to enhance proper protein folding.[11]

4. Cell Lysis and Membrane Preparation:

-

Harvest the cells by centrifugation.

-

Lyse the cells using methods such as sonication or high-pressure homogenization.

-

Isolate the cell membranes, where the recombinant CYP is located, by ultracentrifugation.

5. Solubilization and Purification:

-

Solubilize the membrane-bound CYP using detergents (e.g., sodium cholate).

-

Purify the solubilized CYP using chromatographic techniques such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins) and ion-exchange chromatography.

Conclusion

The biosynthesis of linalool oxides from linalool epoxidation is a key pathway for the generation of valuable bioactive molecules. Cytochrome P450 enzymes from various organisms play a central role in this transformation, exhibiting diverse catalytic activities and product specificities. The ability to produce these enzymes recombinantly and to engineer their properties opens up exciting possibilities for the sustainable production of linalool derivatives for pharmaceutical and other applications. Further research into the detailed kinetic properties of these enzymes and the optimization of reaction conditions will be crucial for advancing their practical use in biocatalysis.

References

- 1. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study on the cytochrome P450-mediated oxidative metabolism of the terpene alcohol linalool: indication of biological epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhanced and specific epoxidation activity of P450 BM3 mutants for the production of high value terpene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Enhanced and specific epoxidation activity of P450 BM3 mutants for the production of high value terpene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CYP76C1 (Cytochrome P450)-Mediated Linalool Metabolism and the Formation of Volatile and Soluble Linalool Oxides in Arabidopsis Flowers: A Strategy for Defense against Floral Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CYP76C1 (Cytochrome P450)-Mediated Linalool Metabolism and the Formation of Volatile and Soluble Linalool Oxides in Arabidopsis Flowers: A Strategy for Defense against Floral Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fungal biotransformation of (+/-)-linalool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Kinetic studies and homology modeling of a dual-substrate linalool/nerolidol synthase from Plectranthus amboinicus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ias.ac.in [ias.ac.in]

- 11. Bioproduction of Linalool From Paper Mill Waste - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification of Linalool Oxide in Plant Volatiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalool (B1675412) oxide is a naturally occurring monoterpenoid found in the essential oils of many plants, contributing significantly to their aroma profile. It exists in two primary structural forms: a five-membered furanoid ring and a six-membered pyranoid ring.[1] Both of these forms can exist as cis- and trans- diastereomers, leading to four main isomers that are often detected in plant volatile analyses.[1][2] The specific isomeric composition can vary between plant species and even cultivars, influencing the overall scent and potential biological activity. For instance, furan-based linalool oxide is often described as having a floral, black tea-like aroma, while the pyran-based form is more purely floral.[1][3]

The accurate identification and quantification of these isomers are crucial for quality control in the flavor and fragrance industries, for understanding plant-insect interactions, and for exploring the pharmacological properties of essential oils. This guide provides a comprehensive overview of the core methodologies for the extraction, separation, and identification of this compound isomers from plant materials.

Biosynthesis of Linalool and its Oxides

In higher plants, the biosynthesis of linalool, like other monoterpenoids, begins with isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which combine to form geranyl diphosphate (B83284) (GPP).[4][5] A class of enzymes known as terpene synthases (TPSs), specifically linalool synthases (LIS), then catalyzes the conversion of GPP to linalool.[4]

The formation of linalool oxides is a subsequent metabolic step. The most likely pathway involves the regioselective mono-epoxidation of the linalool's trisubstituted double bond to form 6,7-epoxylinalool.[3][6][7] This unstable intermediate then undergoes an intramolecular cyclization to yield the various furanoid and pyranoid isomers.[3] This oxidation step is often mediated by cytochrome P450 enzymes (CYPs).[4][6]

Methodologies for Identification and Quantification

The analysis of linalool oxides in plant volatiles involves a multi-step process, beginning with sample preparation and extraction, followed by chromatographic separation and mass spectrometric detection.

Sample Preparation and Volatile Extraction

The choice of extraction method is critical as it can significantly influence the final volatile profile.[8] Meticulous sample preparation is necessary to preserve volatile compounds and prevent contamination.[9]

Common Extraction Techniques:

-

Headspace Solid-Phase Microextraction (HS-SPME): A modern, solvent-free technique ideal for analyzing volatile and semi-volatile compounds.[10] A coated fiber is exposed to the headspace (the gas phase) above the plant sample in a sealed vial, where it adsorbs the volatiles.[10][11] This method is sensitive, requires minimal sample, and is easily automated.[12][13]

-

Steam Distillation: A traditional method where steam is passed through the plant material, vaporizing the volatile compounds.[14] The resulting distillate contains both water and the essential oil, which are then separated. While effective for large quantities, the heat can potentially cause degradation or isomerization of some compounds.[15]

-

Solvent Extraction: Involves macerating the plant material in an organic solvent. This method can extract a broader range of compounds, including less volatile ones, but requires a subsequent solvent removal step which may result in the loss of highly volatile components.[14][15]

Analytical Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile compounds like linalool oxides.[16] Gas chromatography separates the complex mixture of volatiles based on their boiling points and polarity, while the mass spectrometer fragments the individual compounds, creating a unique mass spectrum or "fingerprint" for identification.

Experimental Protocols

Protocol 1: Volatile Extraction using Headspace SPME (HS-SPME)

This protocol is adapted from methodologies commonly used for plant volatile analysis.[12][17][18]

-

Sample Preparation:

-

Weigh approximately 1-2 g of fresh plant material (e.g., flowers, leaves) and place it into a 20 mL headspace vial.[12] If using dried material, the amount may be reduced.

-

To enhance the release of volatiles into the headspace, sodium chloride can be added to the sample to increase the ionic strength (e.g., to a final concentration of 20-30% w/v).[12]

-

Seal the vial immediately with a PTFE/silicone septum cap.

-

-

Extraction:

-

Place the vial in a heating block or the autosampler's incubator set to a specific temperature (e.g., 60°C) for an equilibration period (e.g., 15 minutes).[13]

-

Introduce the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS for broad-range volatility) into the vial's headspace.[12]

-

Expose the fiber to the headspace for a defined extraction time (e.g., 30-60 minutes) at the set temperature.[13][18]

-

-

Desorption:

-

After extraction, immediately retract the fiber and insert it into the heated injection port of the GC-MS system.

-

Desorb the analytes from the fiber onto the GC column. A typical desorption temperature is 250°C for 1-5 minutes.[18]

-

Protocol 2: GC-MS Analysis

This protocol outlines typical parameters for the separation and identification of this compound isomers.[2][16]

-

Gas Chromatograph (GC) Conditions:

-

Injector: Splitless mode, Temperature: 250°C.

-

Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.[12]

-

Column: A polar capillary column, such as a DB-Wax or CP-WAX type (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness), is often used to achieve good separation of the isomers.[2][16]

-

Oven Temperature Program:

-

Initial temperature at 60°C, hold for 4 minutes.

-

Ramp at a rate of 2°C/min to 180°C.[2] (Note: The temperature program should be optimized based on the specific column and analyte complexity).

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ion Source: Electron Impact (EI).

-

Ionization Energy: 70 eV.[2]

-

Source Temperature: 230-250°C.[16]

-

Mass Range: Scan from m/z 40 to 400.

-

Identification: Compound identification is achieved by comparing the obtained mass spectra with those in spectral libraries (e.g., NIST, Wiley) and by comparing their retention indices (Kovats indices) with literature values.[2]

-

Experimental Workflow Diagram

The overall process from sample collection to final identification follows a structured workflow.

Quantitative Data Presentation

The abundance of linalool and its oxides varies significantly across different plant species and even different parts of the same plant. The following table summarizes quantitative data from selected studies.

| Plant Species | Plant Part | This compound Isomer(s) | Concentration / Relative Abundance (%) | Reference |

| Camellia sinensis (Tea) | Aroma Concentrate | trans-furanoid, cis-furanoid, trans-pyranoid, cis-pyranoid | Major components of tea volatiles | [2] |

| Actinidia chrysantha (Kiwifruit) | Flowers | Furanoid and Pyranoid isomers | Major constituents of flower volatiles | [19] |

| Actinidia polygama (Kiwifruit) | Flowers | Furanoid and Pyranoid isomers | Major constituents of flower volatiles | [19] |

| Michelia alba | Flowers (Juvenile) | Linalool (precursor) | 1.63 – 4.89% | [20][21] |

| Michelia alba | Leaves | Linalool (precursor) | 0.21 – 0.65% | [20][21] |

| Euphoria longana (Longan) | Flower | This compound (unspecified isomers) | Major component via DSE and HS methods | [8] |

| Lavandula angustifolia (Lavender) | Essential Oil | Linalool (precursor) | >30% | [22] |

| Coriandrum sativum (Coriander) | Honey Headspace | cis-Linalool Oxide | 14.6% | [23] |

| Acer spp. (Maple) | Honey Headspace | cis-Linalool Oxide | 20.5% | [23] |

Note: DSE = Direct Solvent Extraction, HS = Headspace. The table highlights the prevalence of linalool and its oxides; precise quantitative comparisons between studies can be challenging due to different analytical methods and reporting standards.

References

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of flavour‐related linalool is regulated by PpbHLH1 and associated with changes in DNA methylation during peach fruit ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Formation of 8-hydroxylinalool in tea plant Camellia sinensis var. Assamica ‘Hainan dayezhong’ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. lawdata.com.tw [lawdata.com.tw]

- 9. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]

- 10. Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples [mdpi.com]

- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. usalab.com [usalab.com]

- 15. ageconsearch.umn.edu [ageconsearch.umn.edu]

- 16. oaji.net [oaji.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]